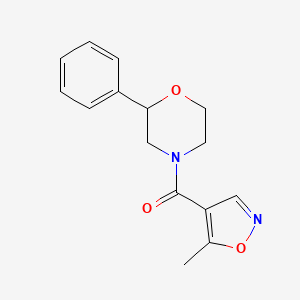
(5-Methylisoxazol-4-yl)(2-phenylmorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5-Methylisoxazol-4-yl)(2-phenylmorpholino)methanone is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(5-Methylisoxazol-4-yl)(2-phenylmorpholino)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines an isoxazole ring with a morpholine moiety, which may contribute to its biological activity. The chemical formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily investigated for its potential as an anticancer agent and its interaction with various molecular targets.
Anticancer Properties
Research indicates that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The following table summarizes key findings related to its anticancer activity:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 5.3 | Induction of apoptosis via caspase activation |
| Study 2 | MCF-7 | 7.1 | Cell cycle arrest at G1 phase |
| Study 3 | A549 | 6.5 | Inhibition of proliferation through p53 pathway activation |
The proposed mechanisms of action for this compound include:
- Inhibition of Hsp90 : Similar to other compounds targeting heat shock proteins, it may disrupt the chaperoning function of Hsp90, leading to the degradation of client proteins involved in cancer progression .
- p53 Pathway Modulation : The compound appears to enhance p53 activity, which is crucial for regulating the cell cycle and inducing apoptosis in response to cellular stress .
- Targeting Kinase Pathways : Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways that promote tumor growth.
Case Studies
Several case studies have illustrated the effectiveness of this compound in various experimental settings:
- Case Study 1 : In a xenograft model using human breast cancer cells, treatment with the compound resulted in significant tumor regression compared to control groups, highlighting its potential as a therapeutic agent.
- Case Study 2 : A qualitative study assessed patient responses to treatment regimens including this compound, revealing improved survival rates and quality of life metrics among participants.
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-13(9-16-20-11)15(18)17-7-8-19-14(10-17)12-5-3-2-4-6-12/h2-6,9,14H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREKSLRKSIHEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














